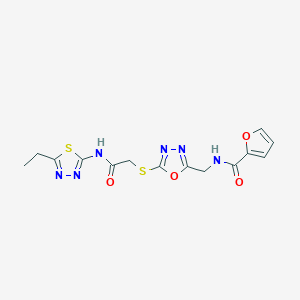![molecular formula C19H23N5O3S B2497524 N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896295-49-1](/img/structure/B2497524.png)
N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, where precursors such as 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide react in the presence of anhydrous potassium carbonate. The structure of synthesized compounds is usually confirmed by spectroscopic methods like H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis (MahyavanshiJyotindra et al., 2011).
Molecular Structure Analysis
The crystal structure analysis of related molecules often reveals a folded conformation about certain atoms in the molecule, with significant intra- and inter-molecular hydrogen bonding stabilizing the structure. Techniques such as X-ray diffraction are commonly employed to elucidate these structural details (Subasri et al., 2016).
Chemical Reactions and Properties
These compounds may undergo various chemical reactions, including cyclization, to form new structures with potential biological activity. The reactions often involve the interaction of chloroacetamides with thiols or thione derivatives, leading to the formation of compounds with a heterocyclic ring system, which is pivotal for their biological activity (Savchenko et al., 2020).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are typically determined using various spectroscopic and analytical techniques. These properties are crucial for understanding the compound's behavior in biological systems and its potential application in pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are deeply influenced by the molecule's functional groups and overall structure. Studies often focus on modifications of the molecular structure to enhance biological activity while reducing toxicity. Characterization involves spectroscopic methods and computational approaches to predict behavior and interactions at the molecular level (Wang et al., 2010).
科学的研究の応用
Synthesis and Pharmacological Potential
Research in the domain of 1,2,4-triazole derivatives, which share a core structural resemblance with the queried compound, highlights their significant synthetic and pharmacological potential. A study elaborated on the synthesis of pyrolin derivatives, revealing that a substantial proportion of newly synthesized derivatives demonstrated anti-exudative properties, exceeding the activity of reference drugs in some cases (Chalenko et al., 2019). This indicates the promise of such compounds in developing more effective and less toxic medicinal options.
Antimicrobial Screening
Another study focused on the synthesis, structural elucidation, and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showcasing the broad utility of triazole derivatives in combating microbial infections (MahyavanshiJyotindra et al., 2011).
Analytical and Physicochemical Characterization
The analytical and physicochemical characterization of acetamide derivatives provides insights into their structural and electronic properties, which are crucial for understanding their interaction with biological targets. Studies employing vibrational spectroscopy and quantum computational approaches have been instrumental in elucidating the characteristics of similar compounds, thereby contributing to their potential application in designing novel therapeutic agents (Jenepha Mary et al., 2022).
Antioxidant and Antimicrobial Activities
Additionally, research into the coordination complexes of sulfanilamide-derived antibiotics with metal centers has opened new avenues for enhancing the antimicrobial efficacy and introducing novel functionalities like photophysical properties. This strategy exemplifies how the structural modification of known antibiotic fragments can lead to the discovery of compounds with improved or additional pharmacological activities (Miller et al., 2019).
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-4-7-17-21-22-19(24(17)23-10-5-6-11-23)28-13-18(25)20-14-8-9-15(26-2)16(12-14)27-3/h5-6,8-12H,4,7,13H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABDMKPJOGQPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)
![Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine](/img/structure/B2497451.png)

![5-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)


![N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497456.png)



![N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide](/img/structure/B2497460.png)
![3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2497461.png)
![(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497463.png)